molecular formula C10H10Cl2O B14042977 1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one

Cat. No.: B14042977
M. Wt: 217.09 g/mol
InChI Key: AKUGFNZBYFXABI-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol . It is a chlorinated ketone, characterized by the presence of a chloro group and a chloromethyl group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the chlorination of 1-phenylpropan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through distillation or recrystallization.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The ketone group can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2O/c1-7(13)10(12)9-4-2-3-8(5-9)6-11/h2-5,10H,6H2,1H3

InChI Key

AKUGFNZBYFXABI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1)CCl)Cl

Origin of Product

United States

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